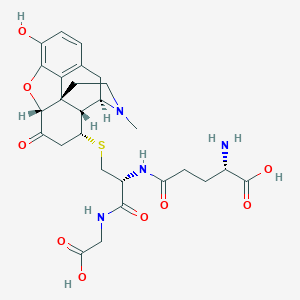

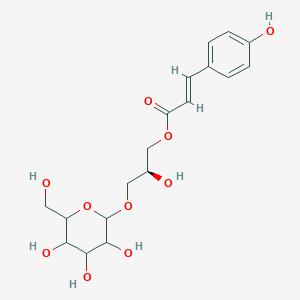

![molecular formula C9H11N3O4S B040476 {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid CAS No. 115102-54-0](/img/structure/B40476.png)

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including base-catalyzed condensation and reactions involving beta-aroylpropionic acid, thiourea, and aldehydes in ethanol. These synthetic routes often involve the formation of 2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl derivatives, which could be relevant to the synthesis of “[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid” (Bahekar & Shinde, 2004).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be modified at various positions to yield compounds with different properties. For instance, N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea compounds have been synthesized and analyzed for their structure, demonstrating the versatility of pyrimidine-based structures in accommodating various functional groups (Ren Ying, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, including condensation with β-keto esters or diethyl ethoxymethylenemalonate, leading to the formation of diverse heterocyclic systems. These reactions are indicative of the reactive nature of pyrimidine compounds and their potential for further chemical modifications (Astakhov et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives, including those related to "[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid," are extensively studied for their diverse biological activities. For instance, Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, which are derived from barbituric acids, and highlighted their potential biological significance (Nandha Kumar et al., 2001). These compounds have been noted for their enhanced biological activity, which is attributed to the incorporation of various fused heterocycles into the pyrimidine nucleus.

Catalysis and Synthetic Applications

The synthesis of pyranopyrimidine scaffolds, as detailed by Parmar et al. (2023), demonstrates the broad applicability of pyrimidine derivatives in medicinal and pharmaceutical industries due to their bioavailability and extensive synthetic applications (Parmar et al., 2023). The review emphasizes the role of hybrid catalysts in synthesizing these compounds, indicating the significance of pyrimidine derivatives in developing lead molecules for various pharmacological applications.

Antioxidant and Pharmacological Properties

The antioxidant and pharmacological properties of pyrimidine derivatives are also of significant interest. Kaplaushenko (2019) explored the reactivity of 1,2,4-triazole-3-thione derivatives, which share structural similarities with pyrimidine compounds, highlighting their potential antioxidant and antiradical activities (Kaplaushenko, 2019). Such studies underscore the relevance of pyrimidine and related derivatives in addressing oxidative stress and enhancing biochemical processes, particularly in patients exposed to high radiation doses.

properties

IUPAC Name |

2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVUMCRNMDWQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353648 |

Source

|

| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

CAS RN |

115102-54-0 |

Source

|

| Record name | {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)